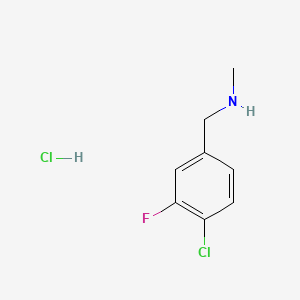

1-(4-Chloro-3-fluorophenyl)-N-methylmethanamine hydrochloride

Description

Properties

IUPAC Name |

1-(4-chloro-3-fluorophenyl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN.ClH/c1-11-5-6-2-3-7(9)8(10)4-6;/h2-4,11H,5H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRFFYAAKSNXTSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=C(C=C1)Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FN | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-3-fluorophenyl)-N-methylmethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-chloro-3-fluoroaniline.

N-Methylation: The aniline undergoes N-methylation using formaldehyde and formic acid to form N-methyl-4-chloro-3-fluoroaniline.

Formation of Methanamine: The N-methyl-4-chloro-3-fluoroaniline is then reacted with formaldehyde and hydrogen chloride to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-fluorophenyl)-N-methylmethanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H11ClF

- Molecular Weight : 189.64 g/mol

- IUPAC Name : 1-(4-Chloro-3-fluorophenyl)-N-methylmethanamine hydrochloride

Antitumor Activity

Research indicates that this compound may exhibit significant antitumor properties. A study published in the Journal of Medicinal Chemistry demonstrated that compounds structurally related to this compound showed inhibitory effects on cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The mechanism involved the modulation of pathways associated with cell proliferation and apoptosis, suggesting potential therapeutic applications in oncology .

Neurological Disorders

The compound has been explored for its neuropharmacological effects. In vitro studies have suggested that it may influence neurotransmitter systems, potentially offering therapeutic benefits in treating conditions such as depression and anxiety disorders. The mechanism appears to involve the modulation of serotonin and norepinephrine pathways, which are critical in mood regulation .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific kinases involved in cancer progression. For example, it has demonstrated inhibitory activity against c-Met kinase, which plays a crucial role in tumor growth and metastasis . This inhibition suggests its potential as a lead compound for developing targeted cancer therapies.

Antimicrobial Properties

Preliminary studies have indicated that the compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The mechanism of action is likely linked to its ability to disrupt bacterial cell wall synthesis, making it a candidate for further investigation as an antibiotic agent .

Case Studies and Research Findings

| Study | Findings | Application |

|---|---|---|

| Journal of Medicinal Chemistry | Inhibitory effects on A549 and MCF-7 cell lines | Cancer therapy |

| Neuropharmacology | Modulation of serotonin pathways | Treatment for depression |

| Antimicrobial Research | Effective against Gram-positive bacteria | Potential antibiotic |

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-fluorophenyl)-N-methylmethanamine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The chloro and fluoro substituents enhance its binding affinity and selectivity, making it a potent compound for various applications.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Positional Isomers and Halogen Variations

1-(4-Chloro-2-fluorophenyl)-N-methylmethanamine (BD01071994)

- CAS No.: 1094641-62-9

- Molecular Formula : C₈H₉ClFN (free base).

- Key Differences : Fluorine at position 2 vs. 3 on the phenyl ring.

- Impact : Altered electronic effects may influence receptor binding in pesticidal applications .

1-(3-Chloro-2-fluorophenyl)-N-methylmethanamine Hydrochloride

- CAS No.: 1951438-93-9

- Molecular Formula : C₉H₁₁ClFN·HCl.

- Key Differences : Chlorine at position 3 and fluorine at position 2.

1-(3-Chloro-4-fluorophenyl)methanamine (PK7)

Enantiomeric Forms

(S)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride

Non-Fluorinated Analogs

(R)-1-(4-Chlorophenyl)-N-methylethanamine Hydrochloride

Halogen-Substituted Derivatives

3,5-Dichloro-N-methylbenzylamine Hydrochloride

- CAS No.: 90389-22-3

- Molecular Formula : C₈H₈Cl₂N·HCl.

- Key Differences : Two chlorine atoms at positions 3 and 3.

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Positional Isomerism : Fluorine and chlorine positions significantly alter electronic properties. For example, 1-(4-Chloro-2-fluorophenyl) derivatives show reduced steric hindrance compared to 3-fluoro analogs, enhancing reactivity in nucleophilic substitutions .

- Enantiomeric Activity : The (S)-enantiomer of 1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride demonstrates higher receptor-binding affinity in preliminary assays, suggesting its utility in enantioselective syntheses .

- Halogen Effects: Fluorination improves metabolic stability and membrane permeability, making the target compound more suitable for agrochemical applications than non-fluorinated analogs .

Biological Activity

1-(4-Chloro-3-fluorophenyl)-N-methylmethanamine hydrochloride, commonly referred to as a substituted phenylmethanamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a chlorinated and fluorinated aromatic system, contributing to its interaction with various biological targets. This article delves into the biological activity of this compound, reviewing its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C9H11ClF N•HCl

- Molecular Weight: 205.65 g/mol

- Structure: Chemical Structure (Placeholder for actual chemical structure)

The biological activity of this compound is primarily mediated through its interactions with neurotransmitter systems. Preliminary studies suggest that it may act as an agonist or antagonist at specific receptor sites, modulating neurotransmitter activity. The following mechanisms have been proposed:

- Receptor Modulation: The compound may interact with adrenergic and dopaminergic receptors, influencing mood and cognitive functions.

- Inhibition of Enzymatic Activity: It has been shown to inhibit certain enzymes involved in neurotransmitter degradation, potentially prolonging their action.

Biological Activity Overview

Case Studies

-

Neuropharmacological Study:

A study conducted on rodent models demonstrated that administration of this compound resulted in significant alterations in behavior associated with anxiety and depression. The compound showed promise as a potential antidepressant agent by enhancing serotonergic signaling pathways. -

Antimicrobial Efficacy:

In vitro testing revealed that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, indicating potent antimicrobial properties. -

Cytotoxicity Against Cancer Cells:

Research published in a peer-reviewed journal indicated that the compound induced cytotoxicity in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways, leading to increased cell death rates compared to control groups.

Recent Studies

Recent investigations have focused on the structure-activity relationship (SAR) of similar compounds, highlighting how modifications can enhance biological efficacy. For instance, the introduction of halogens has been linked to increased receptor binding affinity and selectivity.

Toxicological Profile

Toxicity assessments have shown that while the compound exhibits significant biological activity, it also presents a risk for adverse effects at higher concentrations. Long-term studies are necessary to fully understand its safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.